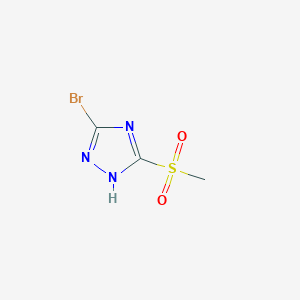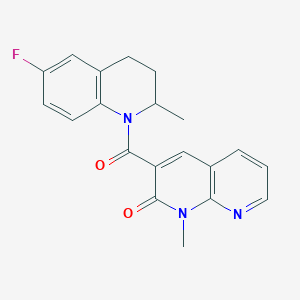
3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality 3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including the 1,2,3,4-tetrahydroquinoline moiety found in the compound of interest, have been recognized for their therapeutic properties. Initially noted for neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been discovered as neuroprotective agents, particularly in preventing Parkinsonism in mammals. These compounds have been extensively studied, with notable success in drug discovery, especially in the realm of cancer and central nervous system treatments. Their potential extends to combatting infectious diseases like malaria, tuberculosis, and HIV, positioning them as candidates for a new class of drugs with unique mechanisms of action (Singh & Shah, 2017).
1,8‐Naphthyridine Derivatives and Biological Activities
The 1,8‐naphthyridine portion of the compound has garnered attention for its diverse biological activities. These derivatives exhibit a broad spectrum of pharmacological actions, including antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic effects. Additionally, they have shown promise in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The wide array of activities establishes 1,8‐naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Protein Farnesyltransferase Inhibitors in Antimalarial Drug Targets
Compounds with a naphthyridine structure, like the one , have been identified as promising inhibitors of protein farnesyltransferase. This enzyme plays a critical role in the malaria treatment caused by the Plasmodium falciparum parasite. Naphthyridine-based drugs are considered highly promising, particularly due to their ability to facilitate protein-protein and protein-membrane interactions. This property makes them excellent candidates for new therapeutics, emphasizing the need for future research to focus on the disease dynamics and transmission to unveil new insights (Sharma, 2017).
properties
IUPAC Name |
3-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-5-6-13-10-15(21)7-8-17(13)24(12)20(26)16-11-14-4-3-9-22-18(14)23(2)19(16)25/h3-4,7-12H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDZSYCZHRKKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC4=C(N=CC=C4)N(C3=O)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

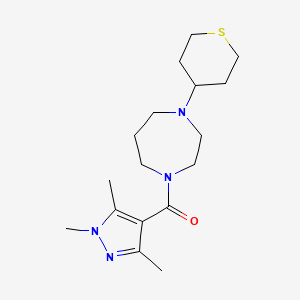
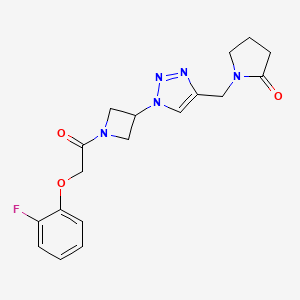

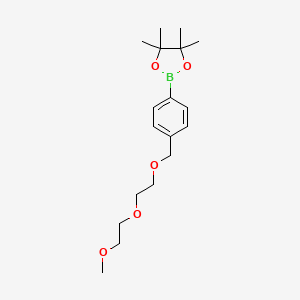
![3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2627870.png)
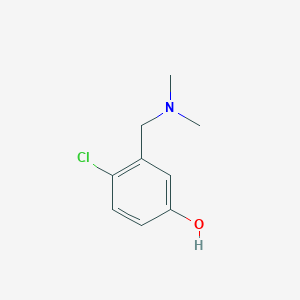
![4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide](/img/structure/B2627876.png)
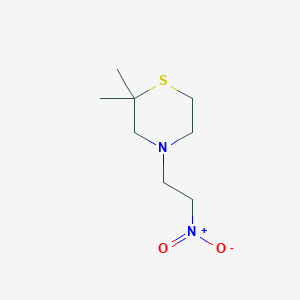
![N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2627879.png)
![1-[2-(Phenylmethoxycarbonylamino)ethyl]piperidine-4-carboxylic acid](/img/structure/B2627880.png)
![ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2627881.png)
![4-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2627883.png)
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2627884.png)
